2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that features both bromophenyl and chloropyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the bromophenyl intermediate: This could involve bromination of a phenyl precursor.
Formation of the chloropyridazinyl intermediate: This might involve chlorination of a pyridazine precursor.
Coupling reaction: The final step would involve coupling the two intermediates under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine and chlorine atoms could be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could yield an amine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanone
- 2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)ethanol
Uniqueness
2-(2-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of bromophenyl and chloropyridazinyl groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-10-4-2-1-3-8(10)9(7-15)11-5-6-12(14)17-16-11/h1-6,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWCCQCISRDPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423354 |
Source
|
Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338405-54-2 |
Source
|
Record name | 2-(2-bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.